2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazoles typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles can be employed . The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 enhances the transformation of such products .
Industrial Production Methods
the development of new drugs with diverse substituted pyrimido[1,2-b]indazoles remains a challenging and ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the breakdown of neurotransmitters, thereby increasing their availability in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C20H20BrN5O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O/c1-12-17(10-19(27)22-11-15-5-4-8-25(15)3)13(2)26-20(23-12)16-7-6-14(21)9-18(16)24-26/h4-9H,10-11H2,1-3H3,(H,22,27) |
InChI Key |
MPXNEZRBRXEBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4=CC=CN4C |
Origin of Product |
United States |
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